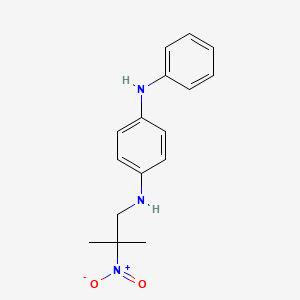
N~1~-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine is an organic compound known for its unique chemical structure and properties. This compound features a benzene ring substituted with a phenyl group and a 2-methyl-2-nitropropyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine typically involves the reaction of 1,4-diaminobenzene with 2-methyl-2-nitropropane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents such as bromine (Br~2~) and nitric acid (HNO~3~) are used.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
N~1~-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(2-methyl-2-nitropropyl)-1,2-ethanediamine
- N,N’-Bis(2-methyl-2-nitropropyl)hexane-1,6-diamine
- N,N’-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine
Uniqueness
N~1~-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a phenyl group makes it particularly interesting for research in various fields .
Propiedades
Número CAS |
54704-23-3 |
|---|---|
Fórmula molecular |
C16H19N3O2 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
1-N-(2-methyl-2-nitropropyl)-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,19(20)21)12-17-13-8-10-15(11-9-13)18-14-6-4-3-5-7-14/h3-11,17-18H,12H2,1-2H3 |
Clave InChI |
JXIJWNNMDSIRBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1=CC=C(C=C1)NC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















